

(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid physical properties

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Compound of Interest

Compound Name: (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid

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An In-depth Technical Guide to **(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid**

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid**. Intended for researchers, medicinal chemists, and process development scientists, this document details the compound's structural characteristics, safety and handling protocols, and its critical role as a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Methodologies for quality assessment are also discussed to ensure experimental reproducibility and success.

Introduction and Strategic Importance

(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid is a bifunctional synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. As a member of the arylboronic acid family, its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.^{[1][2]} The strategic placement of the boronic acid, the chloro substituent, and the Boc-protected amine on the phenyl ring offers a tripartite of reactive sites. This unique arrangement allows for sequential and site-selective modifications, making it an invaluable building block for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical agents and functional organic materials.^[3] The tert-butoxycarbonyl (Boc) protecting group is

crucial, as it masks the nucleophilicity of the amine during coupling reactions and can be readily removed under acidic conditions to reveal a primary amine for further functionalization.

Chemical Identity and Molecular Structure

A clear understanding of the compound's fundamental identity is paramount for its correct application and for navigating regulatory and safety documentation.

- Systematic Name: **(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid**
- Common Synonyms: 3-(Boc-amino)-4-chlorophenylboronic acid, N-Boc-3-amino-4-chlorobenzeneboronic acid[4]
- CAS Number: 871329-57-6[5][6]
- Molecular Formula: C₁₁H₁₅BCINO₄[6]
- Molecular Weight: 271.51 g/mol [4]

Caption: 2D Structure of **(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid**.

Physicochemical Properties

The physical properties of the compound are essential for determining appropriate solvents, reaction temperatures, and storage protocols.

Property	Value	Source(s)
Appearance	White to off-white solid/powder	[7]
Melting Point	180-182 °C	[4] [5]
Density	1.28 g/cm ³	[4]
Solubility	While specific data for this compound is limited, analogous arylboronic acids are generally soluble in organic solvents like methanol, DMF, DMSO, and THF, with poor solubility in water. [8]	N/A
Storage Temperature	Keep Cold (2-8 °C recommended)	[4] [9]
Stability	Stable under recommended storage conditions. Boronic acids can undergo dehydration to form boroxines, especially upon heating or under vacuum. It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).	[10]

Safety and Handling

Proper handling is critical to ensure personnel safety and maintain the integrity of the compound. This material should only be handled by trained professionals in a laboratory setting.

Hazard Class	GHS Classification	Precautionary Measures
Acute Toxicity, Oral	Category 4 (H302: Harmful if swallowed)	P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9][11]
Skin Irritation	Category 2 (H315: Causes skin irritation)	P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with soap and water.[11]
Eye Irritation	Category 2 (H319: Causes serious eye irritation)	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][11]
Respiratory Irritation	Category 3 (H335: May cause respiratory irritation)	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[11]

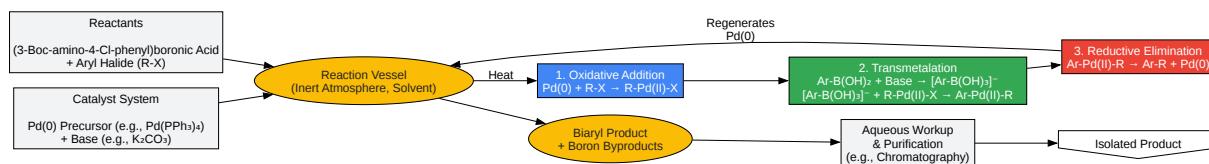
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process forms a new C-C bond between the boronic acid's aryl group and an organic halide or triflate.

Mechanism Overview: The catalytic cycle is a well-established, three-step process:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- Transmetalation: The boronic acid, activated by a base (e.g., K_2CO_3 , Cs_2CO_3), transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate. The base is crucial as it converts the neutral boronic acid into a more nucleophilic boronate species, facilitating the transfer.[1]
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.



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Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Purity and Identity Verification by 1H NMR

To ensure the reliability of synthetic outcomes, verifying the purity and identity of the starting material is a non-negotiable, self-validating step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Objective: To confirm the structure and assess the purity of a supplied batch of **(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid**.

Materials:

- **(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid** (approx. 10-15 mg)
- High-quality NMR tube
- Deuterated solvent: DMSO-d₆ (chosen for its ability to dissolve boronic acids and to clearly show exchangeable protons like -OH and -NH)
- Glass vial and spatula
- Pipettes

Methodology:

- Sample Preparation: Accurately weigh approximately 10-15 mg of the boronic acid into a clean, dry vial.
- Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex until the solid is completely dissolved.
- Transfer: Using a clean pipette, transfer the solution to the NMR tube.
- Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Expected ¹H NMR Spectrum (in DMSO-d₆):

- ~9.5-8.5 ppm (singlet, 1H): The N-H proton of the Boc-carbamate. This peak is typically broad.
- ~8.2 ppm (broad singlet, 2H): The two hydroxyl protons of the boronic acid group (-B(OH)₂). This signal is exchangeable with D₂O.

- ~7.8-7.3 ppm (multiplets, 3H): The three protons on the aromatic ring. Their specific splitting patterns (doublets, doublet of doublets) will depend on their coupling constants.
- ~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃). This peak should integrate cleanly to 9 protons relative to the aromatic region.

Data Interpretation:

- Identity Confirmation: The presence of all expected signals in their characteristic regions with the correct integration ratios confirms the compound's identity.
- Purity Assessment: The absence of significant unidentifiable peaks is a strong indicator of high purity. The presence of residual solvents (e.g., ethyl acetate, hexanes) from synthesis can be identified by their characteristic chemical shifts. The presence of a boroxine anhydride may be indicated by complex aromatic signals and a change in the B(OH)₂ proton signal.

Conclusion

(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid is a high-value, versatile reagent for advanced organic synthesis. Its well-defined physicochemical properties, coupled with its strategic functionalization, make it an indispensable tool for constructing carbon-carbon bonds in drug discovery and materials science. A thorough understanding of its properties, safety protocols, and application in reactions like the Suzuki-Miyaura coupling is essential for its effective and safe utilization. Adherence to rigorous quality control, such as the NMR protocol described, ensures the integrity of the starting material and the reproducibility of experimental results.

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